

Desmethylmoramide: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylmoramide, also known as 4-(4-morpholinyl)-2,2-diphenyl-1-(1-pyrrolidinyl)-1-butanone, is a synthetic opioid analgesic that is structurally related to dextromoramide.[1] First synthesized in the late 1950s, it has recently emerged as a designer drug, prompting renewed interest in its chemical and pharmacological properties.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and in vitro pharmacology of **desmethylmoramide**, intended to support research and drug development efforts. All quantitative data is summarized in structured tables, and detailed methodologies for cited experiments are provided.

Chemical Structure and Properties

Desmethylmoramide is a tertiary amine and a member of the diphenylpropylamine class of opioids.[2] Its chemical structure is characterized by a central diphenylbutanone core with morpholine and pyrrolidine substituents.

Table 1: Chemical Identifiers and Properties of **Desmethylmoramide**



Property	Value	Reference
IUPAC Name	4-(Morpholin-4-yl)-2,2- diphenyl-1-(pyrrolidin-1- yl)butan-1-one	[1]
CAS Number	1767-88-0	
Molecular Formula	C24H30N2O2	_
Molecular Weight	378.5 g/mol	_
Appearance	Crystalline solid	_

Table 2: Physicochemical Properties of Desmethylmoramide

Property	Value	Reference
Melting Point	145-151 °C	
Boiling Point	575.5 °C at 760 mmHg	-
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml	_
LogP (Predicted)	3.44	-

Pharmacological Properties

Desmethylmoramide is an opioid analgesic with demonstrated activity in rodents. Its primary mechanism of action is through the activation of the μ -opioid receptor (MOR), a G protein-coupled receptor (GPCR).

In Vitro Pharmacology

A key study characterized the in vitro activity of **desmethylmoramide** at the human μ -opioid receptor using a β -arrestin2 recruitment assay. This assay measures the recruitment of the β -arrestin2 protein to the activated GPCR, a critical step in receptor desensitization and signaling.



Table 3: In Vitro µ-Opioid Receptor (MOR) Activation by **Desmethylmoramide**

Assay	Parameter	Value	Reference
β-arrestin2 Recruitment	EC50	1335 nM	
Emax	126% (relative to hydromorphone)		

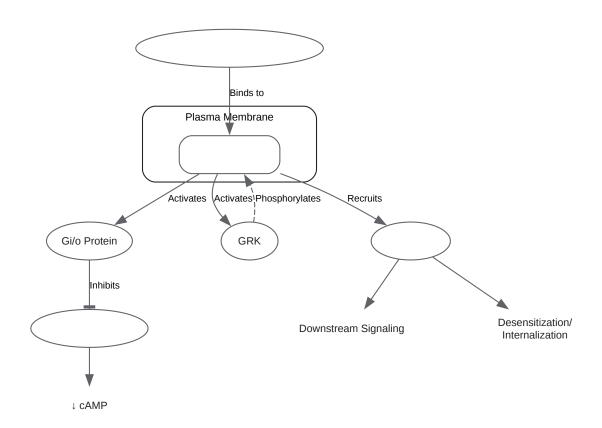
EC₅₀ (Half-maximal effective concentration) is a measure of the compound's potency. A lower EC₅₀ indicates higher potency. E_{max} (Maximum effect) is a measure of the compound's efficacy. It is expressed as a percentage of the maximum response produced by the reference agonist, hydromorphone.

The data indicates that **desmethylmoramide** is a full agonist at the μ -opioid receptor, with a lower potency compared to other opioids like fentanyl and methadone.

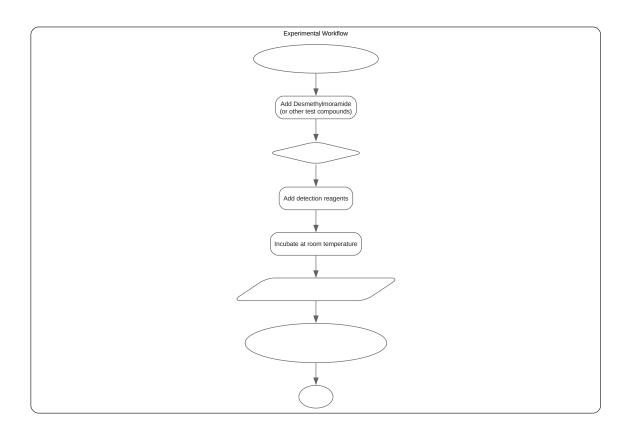
Signaling Pathways and Experimental Workflows Opioid Receptor Signaling Pathway

Activation of the μ -opioid receptor by an agonist like **desmethylmoramide** initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Concurrently, receptor activation triggers phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the binding of β -arrestin2. This interaction not only leads to receptor desensitization and internalization but also initiates a separate wave of G protein-independent signaling.









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